molecular formula C23H21O2P B010692 Allyl (triphenylphosphoranylidene)acetate CAS No. 104127-76-6

Allyl (triphenylphosphoranylidene)acetate

Cat. No.: B010692
CAS No.: 104127-76-6
M. Wt: 360.4 g/mol
InChI Key: JNQMUMNJRCNSAI-UHFFFAOYSA-N
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Description

Allyl (triphenylphosphoranylidene)acetate: is an organic compound with the chemical formula (C6H5)3P=CHCO2CH2CH=CH2. It is a member of the phosphoranylidene family, characterized by the presence of a phosphorus atom double-bonded to a carbon atom. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl (triphenylphosphoranylidene)acetate can be synthesized via the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The ylide is typically generated from a phosphonium salt and a strong base. For instance, the reaction of triphenylphosphine with an appropriate halide, followed by deprotonation with a strong base such as sodium hydride, yields the ylide. This ylide then reacts with an ester to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale Wittig reactions apply. These include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Allyl (triphenylphosphoranylidene)acetate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. It serves as a key intermediate in the synthesis of various complex molecules, including natural products and pharmaceuticals .

Biology and Medicine: In biological research, this compound is utilized in the synthesis of bioactive molecules and potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful building block in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The primary mechanism of action for Allyl (triphenylphosphoranylidene)acetate involves its role as a reagent in the Wittig reaction. The compound reacts with aldehydes or ketones to form a four-membered ring intermediate, which subsequently breaks down to yield an alkene and a triphenylphosphine oxide by-product. This reaction is highly stereoselective and allows for the precise formation of carbon-carbon double bonds .

Comparison with Similar Compounds

    Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of an allyl group. It is also used in Wittig reactions but may exhibit different reactivity and selectivity.

    Ethyl (triphenylphosphoranylidene)acetate: Another analog with an ethyl group, used in similar synthetic applications.

    Phenyl (triphenylphosphoranylidene)acetate: Contains a phenyl group, offering different electronic and steric properties.

Uniqueness: Allyl (triphenylphosphoranylidene)acetate is unique due to its allyl group, which imparts distinct reactivity and allows for the formation of allyl-substituted products. This makes it particularly valuable in the synthesis of compounds where the allyl functionality is desired .

Properties

IUPAC Name

prop-2-enyl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQMUMNJRCNSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394703
Record name Allyl (triphenylphosphoranylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104127-76-6
Record name Allyl (triphenylphosphoranylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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